molecular formula C18H22N4O4S2 B2541015 ethyl 4-{2-[(5-pentanamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}benzoate CAS No. 392292-99-8

ethyl 4-{2-[(5-pentanamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}benzoate

Cat. No.: B2541015
CAS No.: 392292-99-8
M. Wt: 422.52
InChI Key: QPRZVWOQSQHUNP-UHFFFAOYSA-N
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Description

Ethyl 4-{2-[(5-pentanamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}benzoate is a complex organic compound that features a thiadiazole ring, which is known for its versatile biological activities. This compound is of particular interest in medicinal chemistry due to its potential therapeutic applications, including anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{2-[(5-pentanamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}benzoate typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting dimethylthiourea with iminophosphorane under basic conditions.

    Attachment of the Pentanamido Group: The pentanamido group is introduced through an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the thiadiazole derivative with a suitable thiol compound under mild conditions.

    Final Coupling with Ethyl 4-Aminobenzoate: The final step involves coupling the intermediate with ethyl 4-aminobenzoate using standard peptide coupling reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesizers and continuous flow reactors to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{2-[(5-pentanamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}benzoate can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiadiazole derivatives.

    Substitution: Formation of alkylated thiadiazole derivatives.

Scientific Research Applications

Ethyl 4-{2-[(5-pentanamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}benzoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-{2-[(5-pentanamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}benzoate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-{2-[(5-pentanamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}benzoate is unique due to its specific combination of functional groups, which confer distinct biological activities and potential therapeutic applications. Its ability to inhibit glutaminase and disrupt glutamine metabolism makes it a promising candidate for cancer therapy .

Properties

IUPAC Name

ethyl 4-[[2-[[5-(pentanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4S2/c1-3-5-6-14(23)20-17-21-22-18(28-17)27-11-15(24)19-13-9-7-12(8-10-13)16(25)26-4-2/h7-10H,3-6,11H2,1-2H3,(H,19,24)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPRZVWOQSQHUNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=C(C=C2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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